molecular formula C14H20N2O2 B1349262 Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine CAS No. 416865-72-0

Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine

Cat. No.: B1349262
CAS No.: 416865-72-0
M. Wt: 248.32 g/mol
InChI Key: PMZJBCZZCJVNPS-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine is a chemical compound that features a benzo[1,3]dioxole ring attached to a piperidine ring through a methylamine linkage

Mechanism of Action

Target of Action

Similar compounds have shown anticonvulsant and antidepressant activity , suggesting that they may interact with targets involved in these neurological processes.

Biochemical Pathways

Given its potential influence on gaba-ergic neurotransmission , it may impact pathways related to the synthesis, release, reuptake, or degradation of GABA.

Result of Action

In terms of the molecular and cellular effects, similar compounds have exhibited protection against seizures induced by various models, suggesting a potential anticonvulsant activity . Additionally, they have shown antidepressant activity in certain tests . These effects likely result from the compound’s interaction with its targets and subsequent alterations in neuronal activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine typically involves the following steps:

    Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Piperidine Ring: The benzo[1,3]dioxole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Introduction of the Methylamine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antitumor and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine is unique due to its specific combination of the benzo[1,3]dioxole and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-16-6-4-12(5-7-16)15-9-11-2-3-13-14(8-11)18-10-17-13/h2-3,8,12,15H,4-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZJBCZZCJVNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354837
Record name Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416865-72-0
Record name Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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